molecular formula C14H22N2O3 B2427160 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421530-30-4

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No. B2427160
CAS RN: 1421530-30-4
M. Wt: 266.341
InChI Key: VYSAYOUGGNEJLB-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as protein arginine methyltransferase (PRMT) inhibitors. PRMTs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development of various types of cancer.

Mechanism of Action

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its anti-cancer effects by inhibiting the activity of PRMTs, which are enzymes that play a critical role in the regulation of gene expression. Specifically, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the type I PRMTs, which are responsible for the majority of histone methylation in cells. By inhibiting histone methylation, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea leads to changes in gene expression that can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to have other biochemical and physiological effects. For example, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to inhibit the replication of the hepatitis B virus in vitro. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to increase the expression of genes involved in the regulation of metabolism and energy balance.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea as a research tool is its specificity for PRMTs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to be effective in a variety of cancer types, which makes it a useful tool for studying the role of PRMTs in cancer biology. However, one limitation of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is its relatively low potency, which can make it difficult to achieve complete inhibition of PRMT activity in some experimental systems.

Future Directions

There are several potential future directions for research on 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea and PRMT inhibitors more broadly. One area of interest is the development of more potent and selective PRMT inhibitors, which could lead to improved anti-cancer therapies. Additionally, there is interest in studying the role of PRMTs in other disease states, such as viral infections and metabolic disorders. Finally, there is interest in developing methods for the clinical translation of PRMT inhibitors, which could lead to new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of furan-3-ylmethylamine with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This is followed by cyclization of the resulting compound with cyclopentylmagnesium bromide to yield 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea.

Scientific Research Applications

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In vitro studies have demonstrated that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the activity of PRMTs, leading to a decrease in the methylation of histone proteins and subsequent changes in gene expression.

properties

IUPAC Name

3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-18-9-7-16(10-12-6-8-19-11-12)14(17)15-13-4-2-3-5-13/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSAYOUGGNEJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

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